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molecular formula C20H25N5O3 B8579109 6-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

6-(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

Cat. No. B8579109
M. Wt: 383.4 g/mol
InChI Key: UWUPKVZQISLSSA-UHFFFAOYSA-N
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Patent
US09193692B2

Procedure details

6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (35.98 g, 110 mmol), 2-(5-(trimethylstannyl)pyridin-2-yl)propan-2-ol (See Example 5.E) (33.0 g, 110 mmol) and [1,1′-bis(diphenyl-phosphino)ferrocene]dichloro-palladium(II) complex with dichloromethane (1:1) (8.05 g, 11.00 mmol) were combined in a sealed tube and suspended in N,N-dimethylformamide (288 mL). The reaction was then heated to 125° C. for 2 h. The reaction was cooled slightly and poured while still warm onto a silica gel column and purified using an Biotage SP1 (0-100% (5% methanol in ethyl acetate) in hexanes). The desired fractions were combined and organic volatiles removed under reduced pressure. The residue was triturated with 20% ethyl acetate in hexanes followed by several washes with denatured ethanol. The slightly yellow solid was dried under reduced pressure to afford the desired compound (15.08 g, 39.3 mmol, 35.8% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 11.32 (s, 1H), 9.07 (d, J=1.56 Hz, 1H), 8.29 (dd, J=8.59, 2.34 Hz, 1H), 8.05 (s, 1H), 7.72 (d, J=8.20 Hz, 1H), 5.26 (s, 1H), 4.21 (s, 2H), 3.83 (d, J=2.73 Hz, 2H), 3.51 (d, J=7.42 Hz, 2H), 3.27 (t, J=11.32 Hz, 2H), 2.09 (br. s., 1H), 1.61 (d, J=11.3 Hz, 2H), 1.46 (s, 6H), 1.24-1.38 (m, 2H); MS (ESI) m/z 384.2 [M+1]+; mp 268-269° C.
Name
6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
Quantity
35.98 g
Type
reactant
Reaction Step One
Name
2-(5-(trimethylstannyl)pyridin-2-yl)propan-2-ol
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
288 mL
Type
solvent
Reaction Step Two
Yield
35.8%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]2[N:11]([CH2:12][CH:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[CH2:10][C:9](=[O:19])[NH:8][C:5]2=[N:6][CH:7]=1.C[Sn](C)(C)[C:22]1[CH:23]=[CH:24][C:25]([C:28]([OH:31])([CH3:30])[CH3:29])=[N:26][CH:27]=1.ClCCl>CN(C)C=O>[OH:31][C:28]([C:25]1[N:26]=[CH:27][C:22]([C:2]2[N:3]=[C:4]3[N:11]([CH2:12][CH:13]4[CH2:18][CH2:17][O:16][CH2:15][CH2:14]4)[CH2:10][C:9](=[O:19])[NH:8][C:5]3=[N:6][CH:7]=2)=[CH:23][CH:24]=1)([CH3:30])[CH3:29]

Inputs

Step One
Name
6-Bromo-4-((tetrahydro-2H-pyran-4-yl)methyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one
Quantity
35.98 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)NC(CN2CC2CCOCC2)=O
Name
2-(5-(trimethylstannyl)pyridin-2-yl)propan-2-ol
Quantity
33 g
Type
reactant
Smiles
C[Sn](C=1C=CC(=NC1)C(C)(C)O)(C)C
Name
Quantity
8.05 g
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
288 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled slightly
ADDITION
Type
ADDITION
Details
poured
TEMPERATURE
Type
TEMPERATURE
Details
while still warm onto a silica gel column
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
organic volatiles removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 20% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
The slightly yellow solid was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=CC=C(C=N1)C=1N=C2C(=NC1)NC(CN2CC2CCOCC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.3 mmol
AMOUNT: MASS 15.08 g
YIELD: PERCENTYIELD 35.8%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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